molecular formula C17H13N3O5S B13381734 N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(naphthalen-2-ylsulfonyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No.: B13381734
M. Wt: 371.4 g/mol
InChI Key: VRIWOWPPTZGCIJ-UHFFFAOYSA-N
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Description

3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide is a complex organic compound characterized by the presence of a nitro group, a naphthylsulfonyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide typically involves multiple steps, starting with the nitration of an aromatic compound to introduce the nitro group This can be achieved through the reaction of the aromatic compound with nitric acid under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the naphthylsulfonyl and benzenecarboximidamide moieties can interact with hydrophobic and polar regions of the target molecules, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide: Unique due to the combination of nitro, naphthylsulfonyl, and benzenecarboximidamide groups.

    3-nitro-N’-(phenylsulfonyl)benzenecarboximidamide: Similar structure but with a phenylsulfonyl group instead of a naphthylsulfonyl group.

    3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

Uniqueness

The presence of the naphthylsulfonyl group in 3-nitro-N’-[(2-naphthylsulfonyl)oxy]benzenecarboximidamide imparts unique chemical and biological properties, such as enhanced hydrophobic interactions and potential for specific molecular targeting, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H13N3O5S

Molecular Weight

371.4 g/mol

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] naphthalene-2-sulfonate

InChI

InChI=1S/C17H13N3O5S/c18-17(14-6-3-7-15(10-14)20(21)22)19-25-26(23,24)16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H2,18,19)

InChI Key

VRIWOWPPTZGCIJ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N

Origin of Product

United States

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